molecular formula C14H17N3O4S B6572404 ethyl 5-[methyl(3-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate CAS No. 1187446-61-2

ethyl 5-[methyl(3-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate

Cat. No. B6572404
CAS RN: 1187446-61-2
M. Wt: 323.37 g/mol
InChI Key: VBQFQWVOPWITFB-UHFFFAOYSA-N
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Description

Ethyl 5-[methyl(3-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate, also known as ethyl 5-methyl-3-methylphenylsulfamoylpyrazole-4-carboxylate (EMPMSPC), is a synthetic molecule used in a wide variety of scientific research applications. It is a pyrazole-based compound that has been studied for its biochemical and physiological effects. EMPMSPC has been shown to be a useful reagent for a variety of laboratory experiments and has a number of advantages and limitations.

Scientific Research Applications

EMPMSPC has been studied for a variety of scientific research applications. It has been used in the synthesis of novel pyrazole-based compounds, as well as in the synthesis of new drugs. It has also been studied for its ability to bind to proteins, and has been used in the study of protein-protein interactions. EMPMSPC has also been used in the study of enzyme kinetics and in the study of drug metabolism.

Mechanism of Action

The mechanism of action of EMPMSPC is not yet fully understood. However, it is believed to bind to proteins, and this binding is thought to be responsible for its effects. It is believed that the binding of EMPMSPC to proteins can alter the conformation of the proteins, which can then affect the activity of the proteins.
Biochemical and Physiological Effects
EMPMSPC has been studied for its biochemical and physiological effects. It has been shown to have a variety of effects on proteins, including the inhibition of protein-protein interactions and the inhibition of enzyme activity. It has also been shown to have effects on cell signaling pathways, and has been found to modulate the expression of genes involved in cell proliferation, apoptosis, and cell migration.

Advantages and Limitations for Lab Experiments

EMPMSPC has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of EMPMSPC is that it is relatively easy to synthesize, making it a useful reagent for a variety of experiments. Additionally, EMPMSPC is relatively stable, making it a suitable reagent for long-term experiments. However, EMPMSPC is not water-soluble, making it difficult to use in aqueous solutions. Additionally, the effects of EMPMSPC on proteins can be difficult to reproduce, making it difficult to obtain consistent results.

Future Directions

There are a number of potential future directions for the study of EMPMSPC. One potential direction is to further study the mechanism of action of EMPMSPC, in order to better understand how it binds to proteins and how this binding affects protein activity. Additionally, further research could be done to explore the effects of EMPMSPC on other biochemical and physiological processes, such as cell signaling pathways and gene expression. Finally, further research could be done to explore the potential applications of EMPMSPC, such as in the development of new drugs or in the study of enzyme kinetics.

Synthesis Methods

EMPMSPC is synthesized via a multistep synthesis process. The first step is the reaction of ethyl 5-[methyl(3-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate 5-methyl 5-[methyl(3-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate-3-methyl 5-[methyl(3-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylatephenylsulfonate with ethyl 5-[methyl(3-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate chloroformate in a 1:1 molar ratio. This reaction yields ethyl 5-[methyl(3-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate 5-methyl 5-[methyl(3-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate-3-methyl 5-[methyl(3-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylatephenylsulfonylchloroformate, which is then reacted with 1H-pyrazole-4-carboxylic acid in a 1:1 molar ratio. This reaction yields ethyl 5-[methyl(3-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate 5-[methyl 5-[methyl(3-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate(3-methyl 5-[methyl(3-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylatephenyl)sulfamoyl]-1H-pyrazole-4-carboxylate. The synthesis process is relatively simple and can be completed in a few hours.

properties

IUPAC Name

ethyl 5-[methyl-(3-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S/c1-4-21-14(18)12-9-15-16-13(12)22(19,20)17(3)11-7-5-6-10(2)8-11/h5-9H,4H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBQFQWVOPWITFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1)S(=O)(=O)N(C)C2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-[methyl(3-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate

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